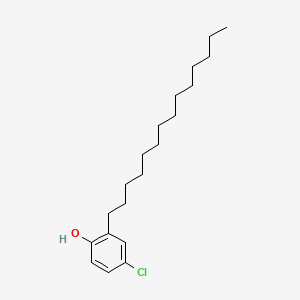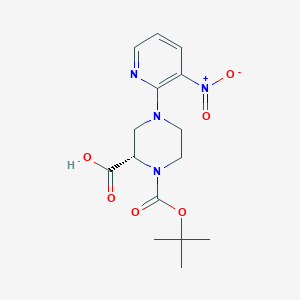
(S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group, a nitropyridine moiety, and a carboxylic acid group
Méthodes De Préparation
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Nitration of Pyridine: The nitropyridine moiety can be synthesized by nitrating pyridine using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The nitropyridine derivative is then coupled with the Boc-protected piperazine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
(S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: The ester or amide derivatives can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid group.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
(S)-1-(tert-Butoxycarbonyl)-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:
1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the nitropyridine moiety, making it less complex and potentially less biologically active.
4-(3-Nitropyridin-2-yl)piperazine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-(tert-Butoxycarbonyl)-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid: Has a different substitution pattern on the pyridine ring, which may influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C15H20N4O6 |
|---|---|
Poids moléculaire |
352.34 g/mol |
Nom IUPAC |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)18-8-7-17(9-11(18)13(20)21)12-10(19(23)24)5-4-6-16-12/h4-6,11H,7-9H2,1-3H3,(H,20,21)/t11-/m0/s1 |
Clé InChI |
HIYCKKNLLDLWPP-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


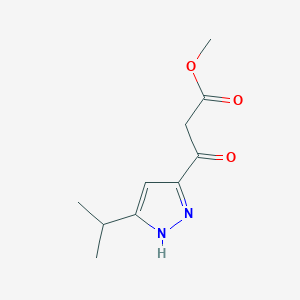
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)
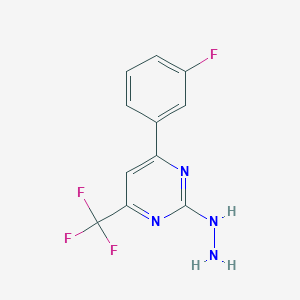
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)



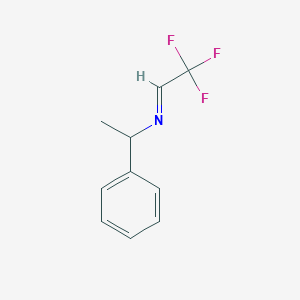
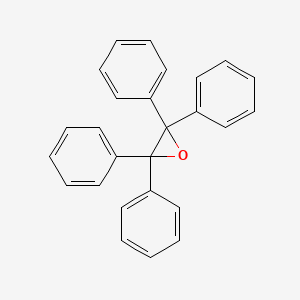
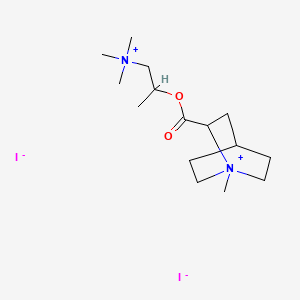
![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)

